molecular formula C10H9BrN2 B1294766 4-Bromo-1-p-tolyl-1H-pyrazole CAS No. 957034-98-9

4-Bromo-1-p-tolyl-1H-pyrazole

Cat. No. B1294766
M. Wt: 237.1 g/mol
InChI Key: MGVVMTZNISBYSO-UHFFFAOYSA-N
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Description

4-Bromo-1-p-tolyl-1H-pyrazole is a chemical compound with the molecular weight of 237.1 . Its IUPAC name is 4-bromo-1-(4-methylphenyl)-1H-pyrazole . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-p-tolyl-1H-pyrazole is 1S/C10H9BrN2/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific reactions involving 4-Bromo-1-p-tolyl-1H-pyrazole are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

4-Bromo-1-p-tolyl-1H-pyrazole is a solid substance .

Scientific Research Applications

1. Synthesis and Characterization of Polyurethanes

  • Application Summary: 4-Bromo-1H-pyrazole is used as a blocking agent in the synthesis of polyurethanes . Polyurethanes are an important class of polymers used extensively for preparing various apparel, shoesoles, etc .
  • Methods of Application: The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts are characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .
  • Results: The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole. At 238 °C, regenerated TDI reacted with polyols of different molecular weights to form polyurethane under solvent-free conditions .

2. Preparation of Solid Hexacoordinate Complexes

  • Application Summary: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
  • Results: The results or outcomes obtained from this application are not specified in the sources .

3. Synthesis of 1,4’-Bipyrazoles

  • Application Summary: 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of organic compounds that have potential applications in the development of pharmaceuticals and biologically active compounds .
  • Results: The results or outcomes obtained from this application are not specified in the sources .

4. Synthesis of Various Pharmaceuticals and Biologically Active Compounds

  • Application Summary: 4-Bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These compounds could have potential therapeutic applications.
  • Results: The results or outcomes obtained from this application are not specified in the sources .

5. Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

  • Application Summary: 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in various chemical reactions.
  • Results: The results or outcomes obtained from this application are not specified in the sources .

6. Synthesis of Pyrazoles via [3 + 2] Cycloaddition

  • Application Summary: A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . N-isocyanoiminotriphenylphosphorane is a stable, safe, easy-to-handle, and odorless solid isocyanide .
  • Methods of Application: The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .
  • Results: The results or outcomes obtained from this application are not specified in the sources .

Safety And Hazards

4-Bromo-1-p-tolyl-1H-pyrazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromo-1-p-tolyl-1H-pyrazole could potentially be used as a starting material in the synthesis of other compounds. For example, it may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .

properties

IUPAC Name

4-bromo-1-(4-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVVMTZNISBYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650003
Record name 4-Bromo-1-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-p-tolyl-1H-pyrazole

CAS RN

957034-98-9
Record name 4-Bromo-1-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PP Sen, VJ Roy, S Raha Roy - The Journal of Organic Chemistry, 2022 - ACS Publications
An atom economic method demonstrates the involvement of noncovalent interaction via hydrogen or halogen bonding interaction in triggering paired electrolysis for the group transfer …
Number of citations: 6 pubs.acs.org

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